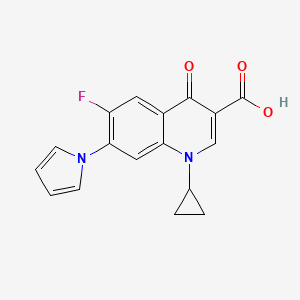

1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Descripción general

Descripción

E 3846 es un fármaco de molécula pequeña desarrollado por Esteve, conocido principalmente por su función como inhibidor de la topoisomerasa del ADN. Este compuesto se encuentra actualmente en la fase preclínica de desarrollo y se está investigando su potencial para tratar infecciones bacterianas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de E 3846 implica múltiples pasos, comenzando con la preparación de intermediarios clave. La ruta sintética exacta y las condiciones de reacción son información propietaria de Esteve. Los métodos generales para sintetizar compuestos similares suelen implicar el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para facilitar las reacciones químicas deseadas .

Métodos de Producción Industrial

La producción industrial de E 3846 probablemente implicaría la síntesis química a gran escala utilizando reactores por lotes o de flujo continuo. El proceso se optimizaría para obtener el rendimiento, la pureza y la rentabilidad, adhiriéndose a las Buenas Prácticas de Fabricación (GMP) para garantizar la calidad y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

E 3846 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la pérdida de electrones y puede ser facilitada por agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Esta reacción implica la ganancia de electrones y puede ser facilitada por agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo por otro y puede ocurrir bajo diversas condiciones dependiendo de los sustituyentes involucrados

Reactivos y Condiciones Comunes

Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes Reductores: Hidruro de aluminio y litio, borohidruro de sodio.

Sustituyentes: Halógenos, grupos alquilo y otros grupos funcionales dependiendo del producto deseado

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de E 3846 podría producir varios derivados oxidados, mientras que la reducción podría producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

The primary application of 1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid lies in its antimicrobial properties . Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

A study demonstrated that derivatives of this compound showed potent in vitro activity against various pathogens, including:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.1 mg/mL |

| Escherichia coli | 3.1 mg/mL |

| Klebsiella pneumoniae | 2.4 mg/mL |

| Bacillus cereus | 1 mg/mL |

These findings suggest that the compound could be a valuable addition to the arsenal of antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to its antibacterial effects, preliminary studies have shown that this compound also exhibits some antifungal properties, although these are generally weaker compared to its antibacterial activity. The evaluation of antifungal efficacy typically involves testing against common fungal pathogens like Candida albicans and Aspergillus niger .

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives in clinical settings:

- In Vivo Studies : Research involving mouse models has demonstrated that compounds similar to this compound exhibit protective effects against E. coli infections. The effective dose (ED50) was determined to be around 50 mg/kg .

- Comparative Studies : When compared to established antibiotics like ciprofloxacin, derivatives of this compound have shown superior efficacy against certain bacterial strains, indicating its potential as a more effective treatment option for bacterial infections .

Mecanismo De Acción

E 3846 ejerce sus efectos inhibiendo la topoisomerasa del ADN, una enzima crucial para la replicación y transcripción del ADN. Al unirse a la enzima, E 3846 evita la relajación del ADN superenrollado, inhibiendo así la replicación y transcripción del ADN bacteriano. Esto lleva a la muerte de las células bacterianas, convirtiendo a E 3846 en un potente agente antibacteriano .

Comparación Con Compuestos Similares

Compuestos Similares

Norfloxacina: Otra fluoroquinolona con actividad antibacteriana similar.

Ciprofloxacina: Una fluoroquinolona ampliamente utilizada con un espectro más amplio de actividad.

Levofloxacina: Conocida por su eficacia contra una variedad de infecciones bacterianas.

Singularidad

E 3846 es único debido a su estructura específica, que incluye un sustituyente de anillo de pirrol en la posición 7. Esta característica estructural mejora su actividad contra ciertas cepas bacterianas, incluidas las especies de Staphylococcus resistentes a la meticilina. Además, E 3846 muestra una mayor actividad a pH ácido, lo que supone una ventaja distinta sobre otras fluoroquinolonas .

Actividad Biológica

1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinolone derivatives. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and antitubercular applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 312.29 g/mol. The structure features a cyclopropyl group, a fluorine atom, and a carboxylic acid functional group, contributing to its pharmacological properties .

Synthesis

The compound is synthesized through a series of chemical reactions involving the modification of existing quinolone structures. The synthesis typically includes steps such as N-substitution and cyclization reactions that yield the final product with high purity .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus ATCC 29213 | 0.44 |

| Escherichia coli ATCC 25922 | 0.80 |

| Mycobacterium tuberculosis H37Rv | 7.32 - 136.10 |

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential .

Antitubercular Activity

In vitro studies have shown that this compound has promising antitubercular activity against Mycobacterium tuberculosis. The MIC values reported range from to , suggesting that certain derivatives may be effective in treating tuberculosis .

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cell lines revealed that while the compound exhibits antibacterial and antitubercular activities, it also requires careful evaluation regarding its safety profile. Several derivatives were subjected to cytotoxicity tests to determine their therapeutic index .

Case Studies and Research Findings

A study published in 2014 synthesized a series of compounds related to this quinoline derivative and evaluated their biological activities. Among these, certain derivatives exhibited MIC values as low as against Staphylococcus aureus, demonstrating the potential for developing new antibacterial agents based on this scaffold .

Another research highlighted the structural modifications that enhance the biological activity of quinolone derivatives. The incorporation of different substituents at specific positions on the quinoline ring significantly affected both antibacterial potency and selectivity against target pathogens .

Propiedades

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c18-13-7-11-14(8-15(13)19-5-1-2-6-19)20(10-3-4-10)9-12(16(11)21)17(22)23/h1-2,5-10H,3-4H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJRMOARTUIEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147804 | |

| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106891-93-4 | |

| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106891934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-3846 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R979UVH81V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does E-3846 compare to other fluoroquinolones like norfloxacin and ciprofloxacin in terms of its in vitro activity against different bacterial species?

A: E-3846 exhibits superior in vitro activity compared to norfloxacin against various bacterial species, including Staphylococcus species (including methicillin-resistant strains) and members of the Enterobacteriaceae family [, ]. While E-3846 shows similar activity to ciprofloxacin against Streptococcus (Enterococcus) faecalis, it is generally less active than ciprofloxacin against other Enterobacteriaceae. Notably, E-3846 demonstrates greater activity against Staphylococcus species compared to both norfloxacin and ciprofloxacin [, ].

Q2: Does the pH of the environment influence the antibacterial activity of E-3846? How does this compare to other fluoroquinolones?

A: Interestingly, the activity of E-3846 increases under acidic conditions []. This contrasts with norfloxacin and ciprofloxacin, which experience a significant reduction in activity in acidic environments []. This unique characteristic could have implications for the efficacy of E-3846 in specific physiological conditions or infection sites.

Q3: What evidence exists regarding the in vivo efficacy of E-3846 in treating bacterial infections?

A: Studies using rat models have demonstrated the promising therapeutic potential of E-3846. It exhibits excellent efficacy in treating experimental cystitis and pyelonephritis caused by various bacterial species, including S. faecalis, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Pseudomonas aeruginosa [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.